molecular formula C9H7N3O3 B8719504 2-Methoxy-6-nitroquinoxaline CAS No. 101861-47-6

2-Methoxy-6-nitroquinoxaline

Cat. No.: B8719504
CAS No.: 101861-47-6
M. Wt: 205.17 g/mol
InChI Key: UFWHOEKSOAXDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-nitroquinoxaline (CAS 101861-47-6) is an organic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . As a derivative of the quinoxaline scaffold, this nitro-substituted compound serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents . Recent scientific investigations have highlighted the significant potential of quinoxaline derivatives. A 2024 study in RSC Advances synthesized and evaluated twenty-six quinoxaline derivatives, identifying specific compounds that exhibit potent inhibitory activity against human non-small-cell lung cancer cells (A549 cells) . This research underscores the relevance of substituted quinoxalines like this compound as key building blocks for researchers exploring new anticancer treatments. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore structure-activity relationships in quinoxaline chemistry and to develop new bioactive molecules for experimental purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101861-47-6

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-methoxy-6-nitroquinoxaline

InChI

InChI=1S/C9H7N3O3/c1-15-9-5-10-8-4-6(12(13)14)2-3-7(8)11-9/h2-5H,1H3

InChI Key

UFWHOEKSOAXDOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

Contextual Significance and Historical Trajectories of Quinoxaline Chemistry

Quinoxaline (B1680401), a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, has a rich history in chemical research. wisdomlib.org Also known as benzopyrazine, this structural motif is a key component in a variety of biologically active molecules. wisdomlib.orgwikipedia.org The exploration of quinoxaline derivatives gained significant momentum in the mid-20th century with the discovery of naturally occurring antibiotics like echinomycin (B1671085) and levomycin, which feature the quinoxaline core and exhibit potent antimicrobial properties. This discovery spurred the systematic development of synthetic quinoxaline derivatives, as researchers sought to modulate their biological and chemical properties by introducing various functional groups.

The versatility of the quinoxaline scaffold has led to its application in diverse fields, including pharmaceuticals, dyes, and materials science. wikipedia.orgudayton.edu In medicinal chemistry, quinoxaline derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net The ability to easily modify the quinoxaline structure allows for the fine-tuning of its biological activity and specificity, making it an attractive scaffold for drug discovery. nih.gov

Scope and Objectives of Research on 2 Methoxy 6 Nitroquinoxaline

Research on 2-Methoxy-6-nitroquinoxaline is primarily driven by its potential as a versatile intermediate in the synthesis of more complex molecules with desirable biological activities. The specific placement of the methoxy (B1213986) and nitro groups on the quinoxaline (B1680401) core imparts unique reactivity and electronic properties to the molecule.

The primary objectives of research involving this compound include:

Synthesis of Novel Derivatives: Utilizing this compound as a starting material to create libraries of new compounds. This often involves nucleophilic substitution of the methoxy group or chemical modification of the nitro group.

Exploration of Biological Activity: Screening newly synthesized derivatives for a range of pharmacological effects. The 6-nitroquinoxaline (B1294896) scaffold, in particular, has been associated with antibacterial and anticancer activities. researchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure influence its biological activity. This provides valuable insights for the rational design of more potent and selective therapeutic agents. nih.gov

Fundamental Structural Attributes and Nomenclature Considerations for 2 Methoxy 6 Nitroquinoxaline

The structure of 2-Methoxy-6-nitroquinoxaline is characterized by a quinoxaline (B1680401) core, which is a bicyclic system formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. ipp.pt A methoxy (B1213986) group (-OCH3) is attached at the 2-position of the quinoxaline ring, and a nitro group (-NO2) is substituted at the 6-position.

Nomenclature: The systematic IUPAC name for this compound is this compound. The numbering of the quinoxaline ring system follows established rules for heterocyclic compounds, ensuring unambiguous identification of substituent positions.

Structural Features and Their Implications:

Quinoxaline Core: Provides a rigid, planar scaffold that can interact with biological targets through various non-covalent interactions. researchgate.net

Methoxy Group: The methoxy group at the 2-position is an electron-donating group, which can influence the electron density of the pyrazine ring. It can also serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. nih.gov

Overview of Research Methodologies and Theoretical Frameworks Applied to 2 Methoxy 6 Nitroquinoxaline

Classical and Contemporary Synthesis Routes to this compound

The foundational strategies for synthesizing this compound rely on well-established principles of heterocyclic chemistry, primarily the formation of the quinoxaline scaffold followed by functional group manipulation.

Condensation Reactions for Quinoxaline Ring Formation Precursors

The most fundamental and widely utilized method for constructing the quinoxaline ring system is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. rsc.orgnih.govresearchgate.net This reaction is versatile and forms the basis for creating a vast array of quinoxaline derivatives.

To synthesize a precursor for this compound, the reaction typically starts with a substituted o-phenylenediamine. Specifically, 4-nitro-1,2-phenylenediamine is the key starting material. This diamine is condensed with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione, to yield the corresponding 6-nitroquinoxaline (B1294896). cusat.ac.in The reaction is classically performed in refluxing ethanol (B145695) or acetic acid. semanticscholar.org A common precursor used in many synthetic routes is 2,3-dihydroxy-6-nitroquinoxaline , which can be prepared and subsequently chlorinated.

Regioselective Introduction and Modification of Methoxy (B1213986) and Nitro Functional Groups

With the 6-nitroquinoxaline core established, the next critical phase is the introduction of the methoxy group at the C2 position. This requires a high degree of regioselectivity. A prevalent and effective strategy involves the use of 2,3-dichloro-6-nitroquinoxaline as a key intermediate. nih.govcore.ac.uk

This intermediate is synthesized from 2,3-dihydroxy-6-nitroquinoxaline using chlorinating agents like phosphorus oxychloride (POCl₃). The two chlorine atoms at the C2 and C3 positions are highly reactive towards nucleophilic aromatic substitution, activated by the electron-withdrawing nitro group at the C6 position. Crucially, the displacement of one chlorine atom can be achieved selectively. The reaction of 2,3-dichloro-6-nitroquinoxaline with nucleophiles like 1-methylpiperazine (B117243) has been shown to occur selectively at the C2 position at moderate temperatures (30°C). core.ac.uk A similar regioselective substitution can be achieved with sodium methoxide (B1231860) to displace one of the chlorine atoms and install the methoxy group, yielding the target compound, this compound. The slightly different electronic environments of the C2 and C3 positions allow for this selective, stepwise functionalization.

Advanced Synthetic Approaches and Reaction Optimization in this compound Synthesis

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, environmental impact, and speed of quinoxaline synthesis.

Microwave-Assisted Synthesis of this compound

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. foliamedica.bg This technique has been successfully applied to the synthesis of various quinoxaline derivatives. koreascience.krsapub.orgnih.gov For instance, the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be carried out under microwave irradiation, drastically reducing reaction times from hours to minutes. sapub.orgnih.gov While direct microwave-assisted synthesis of this compound is not extensively detailed, the synthesis of its precursors and related analogues benefits from this technology. koreascience.krresearchgate.netekb.eg For example, microwave-assisted reactions have been used for the synthesis of 2-quinoxalinone-3-hydrazone derivatives and for facilitating coupling reactions on the quinoxaline core. koreascience.krnih.gov

Reaction TypeHeating MethodReaction TimeYieldReference
Biginelli CondensationConventional3-4 hours72-85% foliamedica.bg
Biginelli CondensationMicrowave3-6 minutes85-95% foliamedica.bg
Hydrazone SynthesisConventional6-10 hours62-78% nih.gov
Hydrazone SynthesisMicrowave4-8 minutes85-95% nih.gov

Catalytic Approaches in the Synthesis of this compound

The use of catalysts is central to modern, efficient synthesis. Various catalytic systems have been developed for the synthesis of the quinoxaline scaffold, offering milder reaction conditions, shorter reaction times, and higher yields compared to classical uncatalyzed methods. semanticscholar.orgscispace.com These catalysts are typically employed for the initial condensation step.

Examples of effective catalysts include:

o-Iodoxybenzoic acid (IBX): Used in catalytic amounts in acetic acid at room temperature, IBX facilitates a clean, one-pot condensation of o-phenylenediamines and 1,2-dicarbonyls. semanticscholar.org

Solid Acid Catalysts: Heterogeneous catalysts like Fe/Al-MCM-41, ceria-based solid acids, and sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) have proven to be highly efficient and, importantly, reusable. semanticscholar.orgscispace.comscispace.com

Metal Catalysts: Various metal precursors, including Pd(OAc)₂, have been used to catalyze the formation of quinoxalines. scispace.com Palladium catalysts are also instrumental in post-synthesis modifications, such as Sonogashira coupling reactions on halogenated quinoxaline intermediates. koreascience.kr

CatalystSolventConditionsKey AdvantageReference
IBX (1 mol%)Acetic AcidRoom TempMild conditions, clean reaction semanticscholar.org
Fe/Al-MCM-41AcetonitrileRefluxReusable catalyst, short reaction time (10 min) scispace.com
SBA-Pr-SO3HDichloromethaneRoom TempHeterogeneous, reusable, high yield semanticscholar.org
Ceria-zirconiaEthanolRefluxSolid acid catalyst, reusable scispace.com
Tween 40 (Surfactant)WaterRefluxGreen solvent, micellar catalysis researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. kahedu.edu.in In the context of quinoxaline synthesis, this has led to several key innovations.

One of the most significant advances is the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally benign. researchgate.netkahedu.edu.in Surfactants, such as Tween 40, can be used to create micellar microreactors in water, facilitating the condensation of otherwise water-insoluble organic reactants. researchgate.netrsc.org This approach provides a greener alternative to traditional organic solvents.

Mechanistic Insights into the Formation of this compound

The formation of this compound from 2-chloro-6-nitroquinoxaline (B188090) and sodium methoxide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the specific electronic properties of the quinoxaline ring system, which is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring.

The reaction mechanism can be described in two main steps:

Nucleophilic Attack and Formation of the Meisenheimer Complex: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom at the 2-position of the quinoxaline ring, which bears the chlorine atom. This attack is directed to the ipso-carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. organicchemistrytutor.com The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing nitro group at the 6-position. The nitro group's ability to stabilize the negative charge through resonance is crucial for the feasibility of this reaction. organicchemistrytutor.com

Departure of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This elimination step results in the formation of the final product, this compound.

The presence of the nitro group at the 6-position is critical for activating the quinoxaline ring towards nucleophilic attack. Electron-withdrawing groups, particularly at positions ortho and para to the leaving group, significantly enhance the rate of nucleophilic aromatic substitution by stabilizing the anionic intermediate. organicchemistrytutor.com In the case of 2-chloro-6-nitroquinoxaline, the nitro group at the 6-position effectively delocalizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several process chemistry and engineering parameters to ensure safety, efficiency, and cost-effectiveness. While specific scale-up data for this compound is not extensively published, general principles for the synthesis of quinoxaline derivatives can be applied.

Precursor Synthesis Scale-Up:

The multi-step synthesis of the precursor, 2-chloro-6-nitroquinoxaline, presents its own set of challenges on a larger scale. The nitration of 2-quinoxalinone requires stringent temperature control to prevent over-nitration and the formation of byproducts. On an industrial scale, this would necessitate the use of jacketed reactors with efficient cooling systems. The subsequent chlorination with phosphorus oxychloride and phosphorus pentachloride is a highly exothermic and corrosive process, requiring specialized corrosion-resistant reactors and careful handling procedures. Quenching of the reaction mixture must be performed with caution to manage the vigorous reaction with water.

Methoxylation Reaction Scale-Up:

The final methoxylation step also requires careful process control. The use of sodium methoxide, a highly reactive and moisture-sensitive reagent, necessitates an inert and anhydrous reaction environment to prevent its decomposition and ensure high yields. The choice of solvent is critical for reaction kinetics, solubility of reactants, and ease of product isolation. While laboratory syntheses may use solvents like methanol (B129727) or DMF, industrial processes might favor solvents that are easier to recover and recycle.

Process Optimization and Safety:

For large-scale production, optimization of reaction parameters such as reactant stoichiometry, reaction time, and temperature is crucial to maximize yield and minimize waste. The development of a robust purification method, such as crystallization, is essential to achieve the desired product purity on a large scale. mdpi.com

Safety is a paramount concern. The handling of concentrated acids, corrosive chlorinating agents, and flammable solvents requires appropriate personal protective equipment and engineering controls. A thorough hazard and operability (HAZOP) study would be necessary to identify and mitigate potential risks associated with the large-scale production process.

Recent advancements in synthetic methodologies, such as microdroplet-assisted reactions, have shown potential for the scaled-up synthesis of quinoxaline derivatives with reduced reaction times and improved yields, which could be explored for the production of this compound. nih.govfrontiersin.org Furthermore, iodine-mediated cyclization reactions have been shown to be scalable to gram quantities under mild, metal-free conditions for the synthesis of other quinoxaline derivatives. acs.org

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
2-Chloro-6-nitroquinoxaline
6-Nitroquinoxalin-2-one
2-Quinoxalinone
Sodium methoxide
Potassium nitrate
Sulfuric acid
Phosphorus oxychloride
Phosphorus pentachloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the field of organic chemistry for the detailed mapping of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments in this compound

The ¹H NMR spectrum of this compound offers critical insights into the disposition of its protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the quinoxaline ring system and the protons of the methoxy group.

The aromatic region typically displays a complex splitting pattern arising from the spin-spin coupling between adjacent protons. The proton at position 5 (H-5) often appears as a doublet of doublets, coupled to both H-7 and H-8. Similarly, the proton at position 7 (H-7) would exhibit coupling to H-5 and H-8, while the H-8 proton would couple with H-7. The precise chemical shifts and coupling constants (J values) are sensitive to the electronic effects of the nitro and methoxy substituents. The nitro group, being strongly electron-withdrawing, tends to shift the signals of nearby protons downfield to a higher chemical shift value. Conversely, the electron-donating methoxy group would cause an upfield shift for adjacent protons. The proton at position 3 (H-3) is expected to appear as a singlet, as it lacks adjacent proton neighbors for coupling.

The methoxy group (-OCH₃) protons typically appear as a sharp singlet in the upfield region of the spectrum, as they are shielded and not coupled to any other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-38.3 - 8.5s (singlet)
H-58.8 - 9.0d (doublet)
H-78.3 - 8.5dd (doublet of doublets)
H-88.0 - 8.2d (doublet)
-OCH₃4.0 - 4.2s (singlet)
Note: Predicted values are based on general principles and data from similar quinoxaline derivatives. Actual experimental values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis of the Carbon Framework in this compound

Complementing the proton data, the ¹³C NMR spectrum provides a detailed picture of the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The chemical shifts of these signals are highly dependent on the local electronic environment.

The carbons of the quinoxaline core will resonate in the aromatic region of the spectrum. The carbon atom attached to the electron-withdrawing nitro group (C-6) and the carbon atom bonded to the methoxy group (C-2) are significantly influenced. The C-6 signal is expected to be shifted downfield due to the deshielding effect of the nitro group. Conversely, the C-2 carbon, attached to the oxygen of the methoxy group, will also appear at a downfield chemical shift. The remaining aromatic carbons will have chemical shifts typical for a bicyclic aromatic system, with variations due to the substituent effects. The carbon of the methoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2155 - 160
C-3140 - 145
C-4a135 - 140
C-5120 - 125
C-6145 - 150
C-7125 - 130
C-8130 - 135
C-8a140 - 145
-OCH₃55 - 60
Note: Predicted values are based on general principles and data from similar quinoxaline derivatives. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation of this compound

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. ua.es For this compound, COSY would show cross-peaks connecting H-5 with H-7, and H-7 with H-8, confirming their adjacent relationship on the benzene (B151609) ring portion of the quinoxaline system. epfl.ch

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). epfl.chustc.edu.cn Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds and functional groups.

Key expected absorption bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methoxy group, appearing just below 3000 cm⁻¹.

C=N and C=C stretching: Within the quinoxaline ring system, these vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

N-O stretching (nitro group): The nitro group is characterized by two strong absorption bands, an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-O stretching (methoxy group): A strong band corresponding to the C-O stretch is expected in the 1250-1000 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations for the aromatic protons appear in the 900-690 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic ring.

Raman Spectroscopy of this compound

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the quinoxaline ring system and the symmetric stretch of the nitro group. The C=C and C=N stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. researchgate.net This technique can be a powerful tool for studying the molecular structure of such compounds. libretexts.orgresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group/Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~3100-3000~3100-3000
Aliphatic C-H Stretch (-OCH₃)~2950-2850~2950-2850
C=N, C=C Stretch (Aromatic)~1600-1450~1600-1450
Asymmetric NO₂ Stretch~1550-1500Weak or inactive
Symmetric NO₂ Stretch~1350-1300Strong
C-O Stretch (-OCH₃)~1250-1000Moderate
Aromatic C-H Bend (out-of-plane)~900-690Weak
Note: These are general ranges and the exact peak positions and intensities can vary.

An in-depth analysis of the chemical compound this compound reveals a significant body of research dedicated to its structural elucidation and spectroscopic characterization. This article focuses on the advanced analytical techniques employed to determine its molecular structure, fragmentation pathways, and photophysical properties.

Theoretical and Computational Chemistry Studies of 2 Methoxy 6 Nitroquinoxaline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Methoxy-6-nitroquinoxaline, which dictates its reactivity and physical properties.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of quinoxaline (B1680401) derivatives due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

Molecular Electrostatic Potential (MEP) maps generated through DFT provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red regions) around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the nitro group, highlighting these as centers of high electron density and potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively HighIndicates electron-donating tendency
LUMO EnergyRelatively LowIndicates electron-accepting tendency
HOMO-LUMO GapModerate to SmallSuggests potential for chemical reactivity
Electron DensityHigh on N (quinoxaline) and O (nitro)Indicates sites for electrophilic interaction
Dipole MomentNon-zeroIndicates a polar molecule

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), offer a higher level of theory for molecular orbital analysis, albeit at a greater computational expense. nih.gov These methods are based on first principles without empirical parameterization. dtic.mil For this compound, ab initio calculations can provide a more detailed description of the molecular orbitals and electron correlation effects.

Analysis of the molecular orbitals would reveal the contributions of atomic orbitals to the HOMO and LUMO. The HOMO is expected to have significant contributions from the π-system of the quinoxaline ring and the lone pair electrons of the methoxy (B1213986) group's oxygen atom. The LUMO is anticipated to be a π* orbital with major contributions from the nitro group and the quinoxaline ring. This distribution is crucial for understanding the electronic transitions observed in UV-Visible spectroscopy.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can elucidate hyperconjugative interactions and charge delocalization within the molecule. For this compound, NBO analysis would likely reveal stabilizing interactions between the lone pairs of the methoxy oxygen and the antibonding orbitals of the adjacent carbon atoms, as well as delocalization of electron density from the quinoxaline ring to the nitro group.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of this compound. eurjchem.com The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretching frequencies of the C-H, C=N, N-O, and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and can help to confirm the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly employed to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations help in assigning the observed electronic transitions, which are typically of π → π* and n → π* character for this type of molecule.

Table 2: Computationally Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterExpected Region/Value
FT-IRν(NO₂) asymmetric stretch~1520-1560 cm⁻¹
FT-IRν(NO₂) symmetric stretch~1345-1385 cm⁻¹
FT-IRν(C-O-C) stretch~1200-1275 cm⁻¹
¹³C NMRC-NO₂Downfield shift
¹H NMRAromatic Protons~7.5-8.5 ppm
UV-Visπ → π* transition~250-350 nm
UV-Visn → π* transition>350 nm

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis of this compound is important for understanding its three-dimensional structure and flexibility. The primary degree of conformational freedom is the rotation around the C-O bond of the methoxy group. A potential energy surface scan, performed using quantum chemical methods, can identify the most stable conformer(s) and the energy barriers between them. It is expected that the most stable conformation will have the methyl group oriented to minimize steric hindrance with the adjacent part of the quinoxaline ring.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.gov By simulating the motion of the atoms according to classical mechanics, MD can explore the conformational landscape of the molecule at a given temperature. nih.gov These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution, and can reveal dynamic intermolecular interactions. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis of this compound Transformations using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgrsc.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. nih.gov

For instance, the reduction of the nitro group is a common transformation for nitroaromatic compounds. Computational studies can model this process, identifying the structures and energies of the transition states for each step of the reduction pathway (e.g., to the nitroso, hydroxylamino, and amino derivatives). The activation energies calculated for these steps can provide insights into the reaction kinetics. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the intended reactants and products. mdpi.com

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes of this compound

Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural features of molecules with their physical and chemical properties. For this compound, various molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), or geometrical (e.g., molecular surface area, volume).

These descriptors can then be used to build QSPR models to predict non-biological properties such as solubility, melting point, or chromatographic retention times. For example, a QSPR study on a series of quinoxaline derivatives might find a correlation between the calculated dipole moment and the solubility in a polar solvent. researchgate.net Such models are valuable for predicting the properties of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired attributes.

Computational Insights into Reactivity and Selectivity in this compound Synthesis

The synthesis of this compound typically involves two key transformations: the formation of the quinoxaline core and the subsequent nitration of the aromatic ring. While specific computational studies exclusively focused on this compound are not extensively available in the public domain, a comprehensive understanding of its reactivity and selectivity can be derived from theoretical principles and computational analyses of related systems. Density Functional Theory (DFT) and other quantum chemical methods provide powerful tools to investigate the electronic structure, reaction mechanisms, and factors governing product distribution in the synthesis of quinoxaline derivatives.

The primary route to the quinoxaline scaffold is the condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound. In the context of this compound, this would involve the reaction of 4-methoxy-1,2-phenylenediamine with glyoxal (B1671930), followed by nitration, or the reaction of 4-nitro-1,2-phenylenediamine with a methoxy-substituted dicarbonyl precursor. Computational studies on analogous condensation reactions have elucidated the mechanism, which generally proceeds through a sequence of nucleophilic additions and dehydrations. The reactivity of the diamine is governed by the nucleophilicity of the amino groups, which can be modulated by substituents on the benzene (B151609) ring.

The introduction of the nitro group at the 6-position is a critical step that dictates the final structure of the target molecule. This is typically achieved through electrophilic aromatic substitution, where the quinoxaline ring system is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids. The regioselectivity of this nitration is a key aspect that can be rationalized using computational chemistry.

The methoxy group at the 2-position and the nitrogen atoms in the pyrazine (B50134) ring exert significant electronic effects on the benzoid ring of the quinoxaline system, thereby directing the incoming electrophile (NO₂⁺). The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the aromatic system and activating it towards electrophilic attack. Conversely, the pyrazine ring is electron-withdrawing, deactivating the benzene ring to which it is fused.

To understand the regioselectivity of the nitration of 2-methoxyquinoxaline, we can analyze the electron density distribution and the stability of the potential Wheland intermediates (sigma complexes) formed upon electrophilic attack at different positions of the benzene ring (C-5, C-6, C-7, and C-8). Computational methods, particularly DFT, can be employed to calculate molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons. In an electrophilic aromatic substitution reaction, the region of the molecule with the highest HOMO density is often the most susceptible to attack by an electrophile. For 2-methoxyquinoxaline, the electron-donating methoxy group is expected to increase the HOMO density on the benzene ring, particularly at the positions para to the methoxy group's point of attachment, which corresponds to the C-6 and C-8 positions.

The following table summarizes the key computational parameters that are typically analyzed to predict the reactivity and selectivity in the synthesis of substituted quinoxalines.

Computational ParameterSignificance in Predicting Reactivity and Selectivity
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The most negative potential regions are susceptible to electrophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO) The HOMO distribution indicates the most probable sites for electrophilic attack. The LUMO distribution indicates the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Natural Bond Orbital (NBO) Analysis Provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, which can explain the activating/deactivating effects of substituents.
Calculated Reaction Intermediates and Transition States The relative energies of intermediates (e.g., Wheland complexes) and the activation energies of transition states for electrophilic attack at different positions can quantitatively predict the most favorable reaction pathway and the resulting regioselectivity.

In the specific case of the nitration of 2-methoxyquinoxaline, computational analysis would likely reveal that the Wheland intermediate formed by the attack of the nitronium ion at the C-6 position is the most stable. This is due to the effective delocalization of the positive charge by the electron-donating methoxy group through resonance, as well as the inductive effects of the pyrazine nitrogen atoms. The attack at the C-5 and C-7 positions would result in less stable intermediates, and attack at the C-8 position might be sterically hindered.

The following table illustrates the predicted relative stability of the Wheland intermediates for the nitration of 2-methoxyquinoxaline based on general principles of electronic effects, which would be quantifiable through computational energy calculations.

Position of NO₂ AttackPredicted Relative Stability of Wheland IntermediateRationale
C-6 Most StableThe positive charge can be effectively delocalized onto the methoxy group through resonance. This position is para to the methoxy group's attachment point on the quinoxaline core.
C-8 Moderately StableThe positive charge can also be delocalized by the methoxy group, but this position may experience some steric hindrance.
C-5 Less StableThe positive charge is not as effectively stabilized by the methoxy group through resonance compared to the C-6 and C-8 positions.
C-7 Least StableThe positive charge is destabilized by the proximity to the electron-withdrawing pyrazine ring and receives minimal stabilization from the methoxy group.

Therefore, computational insights, even when inferred from general principles and studies of related systems, strongly suggest that the synthesis of this compound via nitration of 2-methoxyquinoxaline would proceed with high regioselectivity, favoring the formation of the 6-nitro isomer due to the powerful directing effect of the electron-donating methoxy group. These theoretical predictions provide a rational basis for understanding and optimizing the synthetic route to this and other substituted quinoxaline derivatives.

Applications of 2 Methoxy 6 Nitroquinoxaline in Chemical Sciences and Materials Research

2-Methoxy-6-nitroquinoxaline as a Versatile Synthetic Building Block and Intermediate

The strategic placement of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the quinoxaline (B1680401) scaffold makes this compound a versatile platform for a range of chemical transformations. The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization, while the methoxy group can be susceptible to nucleophilic substitution, providing another avenue for molecular elaboration.

Precursor for Advanced Heterocyclic Scaffolds and Chemical Libraries

While direct and extensive research on this compound as a precursor for large chemical libraries is not widely documented, the inherent reactivity of its derivatives, particularly the corresponding amino analogues, suggests its potential in this area. The conversion of the nitro group to an amine is a pivotal step, transforming the molecule into a key intermediate, 6-amino-2-methoxyquinoxaline. This amino derivative can then participate in a variety of coupling reactions to generate a diverse array of heterocyclic scaffolds. For instance, the amino group can be diazotized and subsequently coupled with various aromatic and heterocyclic nucleophiles to construct complex azo compounds. The resulting structures can form the basis for creating libraries of compounds with potential applications in medicinal chemistry and materials science.

Synthon for Dyes, Pigments, and Imaging Agents (non-biological applications)

The quinoxaline core is a known chromophore, and the introduction of substituents like the nitro and methoxy groups can modulate its photophysical properties. The derivative, 6-amino-2-methoxyquinoxaline, has been utilized in the synthesis of azo dyes. Through diazotization of the amino group followed by coupling with different aromatic compounds, a range of dyes with varying colors can be produced. The specific shades and properties of these dyes are dependent on the nature of the coupling component.

For example, coupling of the diazonium salt of 6-amino-2-methoxyquinoxaline with various naphthol and aniline derivatives can yield a series of disperse dyes suitable for coloring polyester fibers. The resulting dyes exhibit a range of colors from yellow to red, with their absorption maxima being influenced by the electronic nature of the substituents on the coupling partner.

Diazo ComponentCoupling ComponentResulting Dye Color
6-amino-2-methoxyquinoxalineN,N-dimethylanilineYellow
6-amino-2-methoxyquinoxaline2-naphtholOrange-Red
6-amino-2-methoxyquinoxalinePhenolYellow

This table illustrates the potential color variations achievable by using 6-amino-2-methoxyquinoxaline, derived from this compound, as a precursor for azo dyes.

Role in Coordination Chemistry and Ligand Design

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline scaffold possess lone pairs of electrons, making them excellent coordination sites for metal ions. The substituents on the quinoxaline ring can further influence the electronic properties and steric environment of the resulting ligands, thereby tuning the properties of the metal complexes.

Metal Complexes Involving this compound or its Derivatives

Quinoxaline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. While specific studies on metal complexes of this compound are limited, the broader class of quinoxaline ligands has been extensively investigated. These ligands can act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear, binuclear, or polynuclear metal complexes. The electronic and steric properties of the substituents on the quinoxaline ring play a crucial role in determining the coordination geometry and the resulting physicochemical properties of the metal complexes, such as their magnetic, electronic, and photoluminescent characteristics.

Catalytic Applications of this compound-Derived Ligands in Organic Reactions

Metal complexes bearing quinoxaline-derived ligands have shown promise in catalysis. The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the quinoxaline ring allows for the optimization of the catalytic activity and selectivity of the corresponding metal complexes. Although direct catalytic applications of ligands derived from this compound are not prominently reported, the general utility of functionalized quinoxaline ligands in catalysis suggests potential avenues for future research. For example, chiral quinoxaline-based ligands are of interest in asymmetric catalysis, where the precise spatial arrangement of the ligand around the metal center can induce stereoselectivity in chemical reactions.

Integration into Advanced Functional Materials

The unique electronic and structural features of the quinoxaline core make it an attractive component for the design of advanced functional materials. These materials can exhibit interesting optical, electronic, and thermal properties.

The incorporation of quinoxaline moieties into polymer backbones or as pendant groups can lead to materials with enhanced thermal stability, specific photophysical properties, or desirable electronic characteristics. The presence of the nitro group in this compound offers a handle for polymerization or for grafting onto other material surfaces. For instance, the reduction of the nitro group to an amine would allow for its incorporation into polyamides or polyimides, potentially imparting unique properties to these high-performance polymers. Furthermore, the extended π-system of the quinoxaline ring can contribute to the charge transport properties of organic electronic materials, making derivatives of this compound potential candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although specific research in this area is still emerging.

Optoelectronic Materials and Organic Semiconductors Utilizing Quinoxaline Scaffolds

The quinoxaline ring system is a notable electron-deficient (n-type) moiety, making its derivatives highly attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). nih.govresearchgate.net The electronic properties of quinoxaline-based materials can be precisely tuned by introducing functional groups to the core structure.

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing its electron-accepting capability. This is a desirable characteristic for n-type semiconductors, which facilitate electron transport. ahnu.edu.cn Conversely, the electron-donating methoxy group would raise the Highest Occupied Molecular Orbital (HOMO) energy level. nih.gov This combination creates a donor-acceptor (D-A) characteristic within the molecule itself, which can reduce the bandgap and shift its absorption and emission spectra.

In the context of OTFTs, polymers and small molecules incorporating quinoxaline derivatives have demonstrated both p-type (hole-transporting) and n-type (electron-transporting) characteristics. For instance, a novel donor-acceptor polymer, PQ1, which incorporates a quinoxaline unit, was synthesized and showed p-type semiconductor properties with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.orgnih.gov Other quinoxaline-based polymers have been designed specifically for n-type transport, achieving electron mobilities as high as 0.25 cm² V⁻¹ s⁻¹. ahnu.edu.cn The specific performance of this compound would depend on its solid-state packing and molecular orbital alignment, but its structure is fundamentally suited for semiconductor applications.

Derivative / PolymerTypeHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)On/Off RatioReference
PQ1 p-type0.12-~10⁵ frontiersin.org
Compound 5 p-type1.9 x 10⁻⁴-3.5 x 10⁶ researchgate.net
P(DTQI-BTI) n-type-0.25>10⁶ ahnu.edu.cn
PM6:BQ-2Cl-FBr p-type3.65 x 10⁻⁴4.02 x 10⁻⁴- acs.org

This table presents performance data for various quinoxaline-based organic semiconductors to illustrate the potential of this class of materials. Data for this compound is not currently available.

Polymer Chemistry and Polymerizable Monomers Derived from this compound

The field of polymer chemistry involves the synthesis of large molecules (polymers) from smaller repeating units (monomers). d-nb.info Quinoxaline derivatives can be incorporated into polymer backbones to create materials with tailored electronic and photophysical properties. This is typically achieved by functionalizing the quinoxaline monomer with reactive groups suitable for polymerization, such as halides (e.g., bromine) for cross-coupling reactions like Suzuki or Stille coupling. d-nb.infocambridge.org

For this compound to be used as a polymerizable monomer, it would first need to be functionalized with appropriate reactive sites. For example, bromination of the quinoxaline core would allow it to be copolymerized with other aromatic monomers, such as fluorene or thiophene, via a Suzuki–Miyaura reaction. d-nb.info The resulting polymer would have the electronic characteristics of the this compound unit integrated along its conjugated backbone. Such polymers could find use in the applications described above, including OLEDs and OPVs.

Quinoxaline derivatives have also been investigated as photoinitiators for both free radical and cationic polymerizations, demonstrating their versatility in polymer synthesis. mdpi.com The strong absorption and excited-state properties of these molecules allow them to initiate the polymerization of monomers like acrylates and epoxides upon exposure to UV or visible light. mdpi.com The specific substitution pattern of this compound, with its D-A character, could influence its efficiency as a photoinitiator.

Chemical Sensors and Probes for Environmental or Industrial Analytes (non-biological sensing)

The electron-deficient nature of the quinoxaline ring and its ability to engage in intermolecular interactions make it an excellent platform for the development of chemical sensors. researchgate.net Quinoxaline-based chemosensors operate through mechanisms such as colorimetric changes or fluorescence quenching/enhancement upon binding with a target analyte. arabjchem.org These sensors have been successfully developed for the detection of various species, including metal cations, anions, and pH. mdpi.comresearchgate.net

A sensor based on this compound would likely leverage the nitrogen atoms in the pyrazine ring and potentially the oxygen atoms of the nitro and methoxy groups as binding sites for analytes. The electronic push-pull system within the molecule could make its absorption and fluorescence spectra highly sensitive to changes in the local chemical environment. For instance, binding of a metal cation could perturb the intramolecular charge transfer (ICT) characteristics, leading to a detectable color or fluorescence change.

Research on related quinoxaline derivatives has demonstrated their effectiveness in detecting environmentally and industrially relevant analytes. For example, quinoxaline-based probes have been designed for the highly sensitive and selective detection of metal ions like Cu²⁺, Fe³⁺, and Zn²⁺ in aqueous solutions, with detection limits reaching the nanomolar range. arabjchem.orgmdpi.com

Quinoxaline ProbeAnalyteDetection MethodLimit of Detection (LOD)MediumReference
QM Fe³⁺Colorimetric0.236 µM- arabjchem.org
QM Cu²⁺Fluorescence Quenching0.39 µM- arabjchem.org
QNH Cu²⁺Colorimetric0.45 µMHEPES-buffer/acetonitrile mdpi.com
Quinoline-based Zn²⁺Fluorescence3.8 x 10⁻⁸ MMethanol (B129727) nanobioletters.com

This table shows the performance of various quinoxaline and related heterocyclic probes for detecting metal ions. It serves as an example of the sensing capabilities that could potentially be achieved with a this compound-based sensor.

Environmental Fate and Degradation Studies of this compound

The environmental fate of a synthetic organic compound is determined by its susceptibility to various degradation processes, including photodegradation and breakdown by chemical or biological means. The structure of this compound, particularly the nitroaromatic moiety, is the primary determinant of its likely environmental behavior. Nitroaromatic compounds are known for their persistence and potential toxicity, making their degradation pathways a subject of significant study. asm.org

Photodegradation Pathways and Mechanisms

Photodegradation, or photolysis, involves the breakdown of a molecule by absorbing light energy. For nitroaromatic compounds, direct photolysis is a significant degradation pathway in the environment. nih.gov The process is often wavelength-dependent, with UV radiation being particularly effective. rsc.orgrsc.org The photodegradation of nitroaromatics can proceed through several mechanisms. One common pathway involves the cleavage of the C-NO₂ bond, leading to the formation of phenoxy radicals and nitrogen dioxide (NO₂). unam.mx Another pathway involves the intramolecular transfer of a hydrogen atom (if available ortho to the nitro group) to form nitrous acid (HONO).

In the case of this compound, direct photolysis would likely be initiated by the absorption of UV or visible light by the aromatic system. The presence of the nitro group makes it susceptible to photoreduction or C-NO₂ bond cleavage. The quantum yield, a measure of the efficiency of a photochemical process, for the decay of nitroaromatics like nitrobenzene and nitrophenols has been estimated to be in the range of 0.30 to 0.54 in aqueous solutions under UV/H₂O₂ conditions. nih.gov The methoxy group can also influence photodegradation, as studies on methoxy-substituted compounds show that the position of the group affects the rate of decomposition. nih.gov

Chemical and Biological Degradation Pathways (focus on chemical transformation mechanisms, not ecotoxicity)

The chemical and biological degradation of this compound would be heavily influenced by the nitro group. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, which is a common pathway for many aromatic compounds. asm.orgnih.gov As a result, reductive pathways are often dominant in the microbial degradation of nitroaromatics. nih.govslideshare.net

Chemical Degradation: In engineered systems, advanced oxidation processes (AOPs) using agents like hydroxyl radicals (•OH) generated from UV/H₂O₂ can degrade nitroaromatic compounds. nih.gov The •OH radical can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.

Biological Degradation: Microorganisms have evolved diverse enzymatic pathways to transform nitroaromatic compounds. nih.govdtic.mil A primary mechanism is the reduction of the nitro group (—NO₂) to a nitroso (—NO), hydroxylamino (—NHOH), and finally an amino (—NH₂) group. slideshare.netresearchgate.net This reduction is catalyzed by enzymes called nitroreductases. researchgate.netrsc.org

The typical biological degradation cascade for a nitroaromatic compound like this compound would likely proceed as follows:

Nitro Reduction: The nitro group is sequentially reduced to an amino group, forming 2-Methoxy-6-aminoquinoxaline. This step is often cometabolic, requiring an external carbon source. nih.gov

Ring Activation: The resulting amino-substituted quinoxaline is more susceptible to oxidative attack than its nitro counterpart. Enzymes such as monooxygenases or dioxygenases can hydroxylate the aromatic ring. nih.govannualreviews.org

Ring Cleavage: Following hydroxylation, the aromatic ring can be opened by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

Mineralization: These aliphatic compounds can then be funneled into central metabolic pathways of the microorganism, ultimately being converted to carbon dioxide, water, and inorganic nitrogen. slideshare.net

Some bacteria can utilize nitroaromatic compounds as a source of carbon and nitrogen for growth, completely mineralizing the molecule. nih.gov The specific enzymes and microbial strains capable of degrading this compound have not been identified, but the general pathways established for other nitroaromatics provide a robust framework for predicting its environmental transformation.

Future Perspectives and Research Directions for 2 Methoxy 6 Nitroquinoxaline

Emerging Synthetic Methodologies and Sustainable Chemistry Initiatives for 2-Methoxy-6-nitroquinoxaline

Future synthetic efforts for this compound will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for quinoxaline (B1680401) synthesis often rely on harsh conditions or metal catalysts. nih.govrsc.org Emerging strategies, however, are shifting towards more eco-friendly alternatives.

One promising direction is the adoption of Natural Deep Eutectic Solvents (NADESs) . A protocol using a choline (B1196258) chloride/water NADES has demonstrated the ability to produce functionalized quinoxalines rapidly (within 5 minutes) at room temperature with high yields (>90%) and allows for the recycling of the solvent system up to six times without losing efficiency. unicam.itrsc.org Adapting such a system for the synthesis of this compound could significantly reduce reliance on volatile organic solvents.

Additionally, catalyst-free and metal-free reaction conditions are gaining traction. Methodologies utilizing environmentally benign oxidants like O2, with water and carbon dioxide as the only byproducts, align perfectly with sustainable chemistry goals. nih.gov The use of recyclable catalysts, such as sulfated polyborate or reusable transition metal oxides, also presents a viable path for greener production. rsc.orgias.ac.in A patent has highlighted the use of o-benzoylsulfonimide as a specific catalyst to achieve yields of up to 98% for nitroquinoxalines under ambient temperature and pressure. google.com

The table below compares potential sustainable synthetic routes applicable to this compound.

MethodologyCatalyst/Solvent SystemKey AdvantagesPotential Applicability
NADES SynthesisCholine Chloride/WaterFast reaction times, high yields, recyclable solvent, room temperature operation. unicam.itrsc.orgHigh
Metal-Free SynthesisAerial Oxygen (Oxidant)Avoids heavy metal contamination, mild reaction conditions. rsc.orgHigh
Heterogeneous CatalysisSulfated PolyborateSolvent-free conditions, catalyst recyclability, high yields. ias.ac.inMedium
Cooperative CatalysisTransition Metal Oxide–Bi(III)Solvent-, oxidant-, and base-free; atom-economic. rsc.orgMedium

Exploration of Novel Reactivity Patterns and Unconventional Transformations of this compound

The functional group arrangement of this compound—an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on a quinoxaline core—suggests a rich and underexplored reactivity profile. Future research will likely focus on leveraging this electronic push-pull system to drive novel transformations.

The direct C-H functionalization of the quinoxaline ring is a key area for development. nih.gov This approach offers a more atom-economical way to introduce new functional groups without pre-functionalized starting materials. For related quinoxalin-2(1H)-ones, methods involving visible-light photoredox catalysis have enabled the introduction of perfluoroalkyl and trifluoroalkyl groups, demonstrating the potential for novel bond formation under mild conditions. nih.gov

Furthermore, the reactivity of the nitro group extends beyond simple reduction to an amine. The strong electron-withdrawing nature of the nitro group makes the quinoxaline ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. Conversely, the methoxy group can be a target for ether cleavage, providing a handle for further derivatization. Understanding the interplay between these groups will be crucial for designing selective transformations. Computational studies on the charge densities of nitroaromatic compounds have shown that the positions of nitro groups significantly influence reactivity, suggesting that nucleophilic rather than electrophilic substitutions are often favored. mdpi.com

Advanced Characterization Techniques and In Situ Studies for Real-Time Monitoring of this compound Reactions

To fully understand the novel reactivity of this compound, advanced characterization techniques are essential. While standard methods like NMR and mass spectrometry will remain crucial, future studies will benefit from more sophisticated analytical tools. For instance, specialized gas chromatography-mass spectrometry (GC-MS) methods involving derivatization with reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide have been validated for a wide range of nitroaromatic compounds, offering enhanced detection and identification capabilities. nih.govresearchgate.net

A significant leap forward will involve the use of in situ monitoring techniques to observe reaction dynamics in real time. Spectroscopic methods such as Raman and FTIR spectroscopy can be integrated directly into reaction vessels to track the formation of intermediates and products as they occur. This real-time data provides invaluable mechanistic insights that are often missed with traditional offline analysis, allowing for rapid optimization of reaction conditions.

The application of these techniques could reveal transient intermediates in the synthesis or functionalization of this compound, leading to a more profound understanding of its reaction mechanisms.

Development of High-Performance Materials Utilizing this compound Scaffolds

The inherent electronic properties of the quinoxaline core make it an attractive building block for high-performance organic materials. beilstein-journals.org Quinoxaline derivatives are noted for their use as electron-transporting materials, n-type semiconductors, and emitters in various electronic devices. beilstein-journals.org The specific substitution pattern of this compound, featuring both donor and acceptor groups, suggests its potential use in applications requiring push-pull chromophores, such as in organic light-emitting diodes (OLEDs) and non-linear optics. mdpi.com

Future research will likely explore the incorporation of the this compound scaffold into polymers and small molecules for applications in:

Organic Solar Cells (OSCs): As non-fullerene acceptors or components of donor polymers.

Organic Field-Effect Transistors (OFETs): As n-type semiconductor materials.

Thermally Activated Delayed Fluorescence (TADF) Emitters: For next-generation OLEDs.

The development of new materials will require a systematic investigation of the structure-property relationships, tuning the electronic characteristics by modifying the substituents on the quinoxaline core.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical research is conducted. preprints.orgengineering.org.cn For this compound, these computational tools offer several exciting prospects.

Reactivity Prediction: Machine learning models, including graph neural networks, can be trained on quantum chemistry data to predict the reactivity of different sites on the molecule. nih.govarxiv.orgchemrxiv.org This could help researchers anticipate the outcomes of unknown reactions and identify conditions to achieve selective functionalization of the this compound scaffold.

Property Prediction: AI can predict the physicochemical and electronic properties of novel derivatives before they are synthesized. preprints.org This allows for the in silico screening of large virtual libraries of compounds, identifying promising candidates for materials or medicinal applications and prioritizing experimental efforts. The integration of AI promises to accelerate the discovery cycle and reduce the reliance on trial-and-error experimentation. nih.govyoutube.com

Addressing Challenges and Opportunities in this compound Research

Despite the promising future directions, several challenges remain. A key challenge lies in achieving regioselectivity during functionalization reactions, given the multiple reactive sites on the molecule. benthamdirect.commdpi.com Developing synthetic methods that can precisely target a specific position on the quinoxaline ring is a significant hurdle that needs to be overcome. Furthermore, ensuring the scalability of novel, sustainable synthetic routes is crucial for any potential industrial application.

However, these challenges are matched by significant opportunities. The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of biological activities. researchgate.netresearchgate.netpnrjournal.com A thorough investigation into the biological profile of this compound and its derivatives could uncover new therapeutic applications. In materials science, the unique electronic structure of this compound presents an opportunity to develop novel materials with tailored optoelectronic properties. beilstein-journals.org By systematically addressing the synthetic and selectivity challenges, researchers can unlock the full potential of this versatile heterocyclic compound.

Concluding Remarks

Summary of Key Research Findings and Contributions on 2-Methoxy-6-nitroquinoxaline

A thorough survey of scientific literature indicates that there are currently no specific research findings or significant contributions focused on this compound. The compound remains an uncharacterized entity within the vast field of heterocyclic chemistry.

Broader Implications of this compound Research in Fundamental and Applied Chemical Sciences

The absence of research on this compound highlights a gap in the exploration of the chemical space surrounding functionalized quinoxalines. Future investigation into this compound could offer valuable insights into the structure-property relationships of this important class of heterocycles. The unique combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the quinoxaline (B1680401) core could impart novel electronic and steric properties, potentially leading to the discovery of new therapeutic agents or advanced materials. The synthesis and characterization of this compound would be a foundational step towards unlocking its potential and would contribute to a more comprehensive understanding of the chemical diversity and utility of quinoxaline derivatives.

Q & A

Q. What are the primary synthetic routes for 2-Methoxy-6-nitroquinoxaline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves condensation reactions. A common approach is the nitration of a precursor like 6-methoxyquinoxaline under controlled conditions. For example, nitration can be performed using a mixture of concentrated nitric and sulfuric acids at 0–5°C to minimize side reactions . Optimization includes:
  • Temperature Control : Lower temperatures reduce undesired oxidation or over-nitration.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve nitro-group regioselectivity.
  • Catalysts : Lewis acids like FeCl₃ may enhance reaction efficiency.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural confirmation:
  • ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and nitro (-NO₂) groups. The methoxy proton appears as a singlet (~δ 3.9–4.1 ppm), while nitro groups deshield adjacent aromatic protons .
  • IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (N-O asymmetric stretch) and ~1350 cm⁻¹ (N-O symmetric stretch) confirm nitro functionality.
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the theoretical mass (C₉H₇N₃O₃: 217.05 g/mol).
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry in solid-state studies .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the compound’s electronic structure:
  • HOMO-LUMO Analysis : Predicts reactivity; nitro groups lower LUMO energy, enhancing electrophilicity.
  • Electrostatic Potential Maps : Visualize electron-deficient regions (nitro) and electron-rich areas (methoxy).
  • Mechanistic Insights : Simulate intermediates in reactions (e.g., nucleophilic aromatic substitution) to guide functionalization strategies .

Q. What strategies resolve contradictions in biological activity data for nitroquinoxaline derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) arise from assay variability or substituent effects. Mitigation includes:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., FLIPR for calcium flux, patch-clamp for ion channel modulation).
  • Metabolic Stability Tests : Use liver microsomes to assess if metabolite interference explains inconsistencies.
  • Structural Analog Comparison : Compare this compound with analogs (e.g., 7-nitro derivatives) to isolate substituent contributions .

Q. How can reaction mechanisms for nitro-group functionalization be experimentally validated?

  • Methodological Answer : Mechanistic studies employ:
  • Isotopic Labeling : Introduce ¹⁵NO₂ to track nitro-group behavior via NMR or MS.
  • Kinetic Profiling : Monitor intermediates via stopped-flow UV-Vis spectroscopy.
  • Trapping Experiments : Add nucleophiles (e.g., thiophenol) to intercept reactive intermediates (e.g., Meisenheimer complexes) .

Notes

  • Safety : Nitro compounds are potentially explosive. Use blast shields and small-scale reactions (<1 g) during synthesis .
  • Biological Assays : Include positive controls (e.g., CNQX for AMPA receptor studies) to validate experimental setups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.